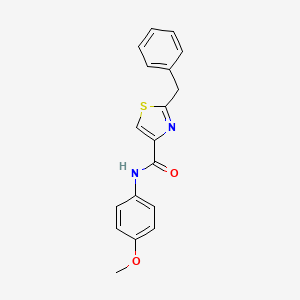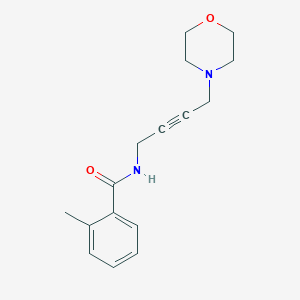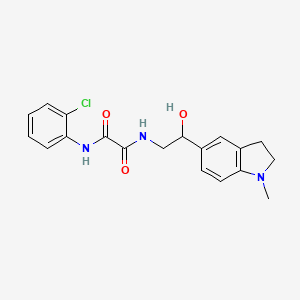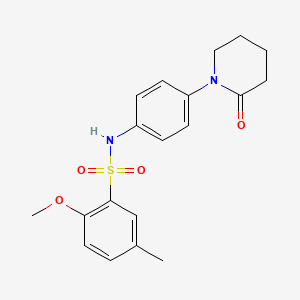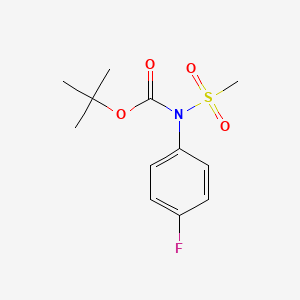
tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, also known as FMOC-Lys(Mtt)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid, and is commonly used in peptide synthesis.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Synthetic phenolic antioxidants (SPAs), which include compounds similar to tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, have been extensively used in industrial applications to prolong product shelf life by retarding oxidative reactions. Research has highlighted their environmental presence, human exposure, and potential toxicity. These compounds, including tert-butylated derivatives, have been detected in various environmental matrices. Concerns have been raised about their potential for causing hepatic toxicity, endocrine disruption, and carcinogenic effects. Future studies are recommended to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Catalysis and Synthesis
In the field of chemical synthesis, compounds like tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate play a critical role as intermediates or catalysts. Studies on catalytic processes, such as the synthesis of methyl tert-butyl ether (MTBE), a key gasoline additive, have explored the use of alternative catalysts to improve efficiency and environmental compatibility. Research into the physical chemistry of MTBE synthesis has provided insights into catalytic mechanisms and proposed new catalysts for this process, highlighting the importance of such compounds in industrial chemistry (Bielański et al., 2003).
Environmental Remediation
The degradation of environmental contaminants such as MTBE, a compound structurally related to tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, has been a significant focus of research. Studies on the decomposition of MTBE using cold plasma reactors have shown promising results for removing such pollutants from the environment. This research underscores the potential for innovative technologies in treating contaminants that pose risks to public health and the environment (Hsieh et al., 2011).
Material Science and Engineering
Research on polymer membranes for the purification of fuel additives, such as MTBE, has highlighted the role of specific compounds in enhancing material performance. This area of study is critical for developing efficient methods to produce purer fuel additives, which can contribute to better fuel performance and reduced emissions. The exploration of various polymer materials and their applications in separating azeotropic mixtures through processes like pervaporation is an excellent example of how such compounds influence advancements in materials science (Pulyalina et al., 2020).
Propriétés
IUPAC Name |
tert-butyl N-(4-fluorophenyl)-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(19(4,16)17)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOLSZOPMYLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)
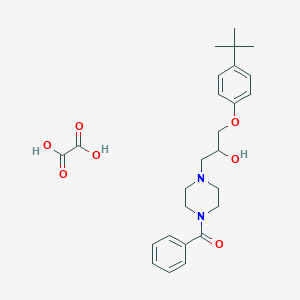
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
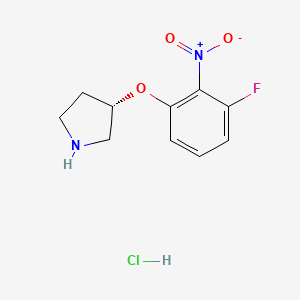
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)
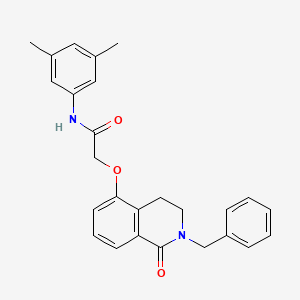
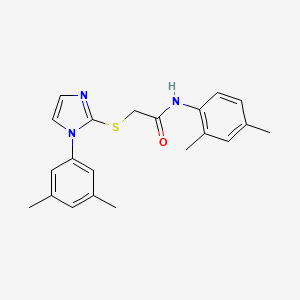
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
